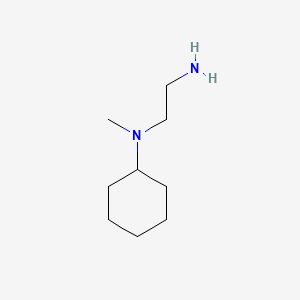

N-(2-aminoethyl)-N-methylcyclohexanamine

描述

Significance and Context of Diamine Compounds in Chemical Science

Diamine compounds, which contain two amine functional groups, are of fundamental importance in chemical science. They serve as crucial building blocks in the synthesis of a wide array of more complex molecules. smolecule.com Their ability to act as nucleophiles makes them valuable reagents in the formation of carbon-nitrogen bonds, a cornerstone of organic synthesis. chemijournal.com

One of the most significant industrial applications of diamines is in the production of polymers. For instance, they are key monomers in the synthesis of polyamides, polyimides, and polyureas. chemijournal.com The presence of two amine groups allows for the formation of long polymer chains and cross-linked networks, leading to materials with enhanced strength, durability, and thermal stability. chemijournal.com

In the realm of coordination chemistry, diamines are widely used as ligands that can bind to metal ions, forming stable coordination complexes. These complexes are instrumental in catalysis, finding use in a variety of chemical transformations. Furthermore, the 1,2-diamine structural motif is present in numerous biologically active natural products and pharmaceutical agents, highlighting their importance in medicinal chemistry. chemijournal.comucl.ac.uk

Overview of N-(2-aminoethyl)-N-methylcyclohexanamine's Position in Chemical Literature

While the broader class of diamine compounds is extensively studied, this compound itself does not feature prominently in a large volume of published academic literature. Much of the available information on this specific compound is found in the catalogs of chemical suppliers, which indicates its availability for research purposes. smolecule.comchemwhat.com

The synthesis of this compound can be achieved through a reaction involving cyclohexanone (B45756), methylamine (B109427), and ethylenediamine (B42938). smolecule.com This process typically involves the formation of an imine intermediate, which is subsequently reduced to the final diamine product. smolecule.com

Its structural features—a chiral cyclohexane (B81311) backbone and two distinct amine groups—suggest its potential as a chiral auxiliary or ligand in asymmetric synthesis. The combination of a secondary and a primary amine offers differential reactivity that can be exploited in selective chemical modifications. However, detailed studies exploring these specific applications are not widely reported in peer-reviewed journals.

Scope and Research Objectives for Advanced Study of the Compound

The limited specific research on this compound presents a clear opportunity for further investigation. Future research could be directed towards several key areas:

Asymmetric Catalysis: A primary objective would be to investigate the efficacy of this compound and its derivatives as ligands in asymmetric catalysis. The inherent chirality of the cyclohexane ring, combined with the coordinating amine groups, could be leveraged to induce enantioselectivity in a variety of chemical reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Coordination Chemistry: A thorough study of the coordination chemistry of this diamine with a range of transition metals would be valuable. Characterizing the resulting metal complexes, including their structural, spectroscopic, and electrochemical properties, would provide fundamental insights and could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.

Materials Science: The diamine functionality of this compound makes it a candidate for the synthesis of novel polymers and resins. Research could focus on incorporating this compound into polyamide or polyurea backbones to study the resulting material's properties, such as thermal stability, mechanical strength, and surface adhesion.

Synthesis of Novel Heterocycles: The two amine groups provide reactive sites for the construction of heterocyclic ring systems. Investigating its use as a scaffold for the synthesis of novel nitrogen-containing heterocycles could lead to the discovery of compounds with potential biological activity.

Structure

3D Structure

属性

IUPAC Name |

N'-cyclohexyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZNHTIBNDAHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14256-69-0 | |

| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N 2 Aminoethyl N Methylcyclohexanamine

Established Synthetic Routes to N-(2-aminoethyl)-N-methylcyclohexanamine

The conventional and most cited method for synthesizing this compound is a multi-component reaction that leverages readily available starting materials. This approach is valued for its straightforwardness and efficiency in creating the target molecule.

Industrial Scale Synthesis Considerations (e.g., Continuous Flow Processes)

For the large-scale production of this compound, transitioning from batch processing to continuous flow chemistry offers significant advantages. durham.ac.uk Continuous flow reactors provide superior control over reaction parameters, enhanced safety, and improved efficiency and scalability. mdpi.combeilstein-journals.org

Key benefits of a continuous flow process for this synthesis include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, which is crucial for controlling exothermic reduction steps. mdpi.com

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling reactive intermediates and potent reducing agents. mdpi.com

Increased Efficiency: Precise control over residence time, temperature, and stoichiometry can lead to higher yields, better selectivity, and reduced byproduct formation. durham.ac.uk

Scalability: Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel ("scaling out"), avoiding the challenges of re-optimizing a large-scale batch reactor.

A conceptual continuous flow setup would involve pumping streams of cyclohexanone (B45756), methylamine (B109427), and ethylenediamine (B42938) through a heated reactor coil to form the imine intermediate. This stream would then merge with a stream of a reducing agent (e.g., NaBH₄ solution) in a second reactor module to perform the reduction, followed by in-line purification steps. durham.ac.ukvapourtec.com

Advanced Synthetic Strategies and Novel Approaches

Beyond the established one-pot method, advances in synthetic chemistry offer more refined techniques for the synthesis of complex amines like this compound.

Reductive Amination Techniques

Reductive amination is a cornerstone of amine synthesis and has been the subject of extensive development. wikipedia.org The reaction can be performed in a stepwise manner (imine formation followed by reduction) or, more commonly, as a direct, one-pot process where the carbonyl compound, amine, and reducing agent are combined. organic-chemistry.org

Modern reductive amination protocols utilize a variety of catalytic systems to improve efficiency and selectivity. Transition metal catalysts, such as those based on Nickel, Iridium, or Ruthenium, can be used with hydrogen gas or other hydrogen sources (transfer hydrogenation) as the reductant. wikipedia.orgorganic-chemistry.org These catalytic methods are often more atom-economical and environmentally friendly than those requiring stoichiometric amounts of metal hydride reducing agents. For instance, nickel catalysts are effective due to their ability to first dehydrogenate an alcohol to form a ketone in situ, which then reacts with an amine to form an imine that is subsequently reduced by the catalyst. wikipedia.org

The choice of reaction conditions can be tailored to favor the formation of the desired product and minimize side reactions like over-alkylation, which can be an issue when using traditional alkylating agents. masterorganicchemistry.com The versatility of reductive amination allows for the synthesis of a wide array of primary, secondary, and tertiary amines. wikipedia.orgyoutube.com

| Method | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise (Imine Isolation) | 1. Carbonyl + Amine (with water removal) 2. Reducing Agent (e.g., NaBH₄, H₂/Pd-C) | Good control over each step; can lead to high purity. | Less efficient; requires isolation of the intermediate. |

| Direct (One-Pot, Hydride) | Carbonyl, Amine, Selective Reductant (e.g., NaBH₃CN, NaBH(OAc)₃) | High efficiency; operationally simple. masterorganicchemistry.com | Requires a reductant that is selective for the iminium ion over the carbonyl. masterorganicchemistry.com |

| Catalytic Hydrogenation | Carbonyl, Amine, H₂ gas, Catalyst (e.g., Raney Ni, Pd/C, PtO₂) | Atom economical; clean byproducts (none). | Requires specialized high-pressure hydrogenation equipment. |

| Catalytic Transfer Hydrogenation | Carbonyl, Amine, H-donor (e.g., isopropanol, formic acid), Catalyst (e.g., Ir, Ru complexes) | Avoids use of high-pressure H₂ gas; milder conditions. organic-chemistry.org | Catalysts can be expensive. |

Aldehyde-Based Direct Reductive Amination Processes

Direct reductive amination, a one-pot approach, is a highly efficient method for the synthesis of this compound. A plausible and commonly cited route involves the reaction of cyclohexanone with methylamine and ethylenediamine. In this process, an imine intermediate is initially formed from the reaction of cyclohexanone and methylamine. This intermediate is then subjected to reduction in the presence of a suitable reducing agent to yield the final product. While specific yields for this exact transformation are not widely reported in publicly available literature, the general efficacy of this method for producing substituted amines is well-established.

Table 1: Key Reactants in Aldehyde-Based Direct Reductive Amination

| Reactant | Role |

| Cyclohexanone | Carbonyl source |

| Methylamine | Primary amine for imine formation |

| Ethylenediamine | Diamine component |

| Sodium Borohydride (B1222165) / Lithium Aluminum Hydride | Reducing agent |

Catalytic Hydrogenation with Transition Metal Catalysts (e.g., Platinum, Palladium, Nickel)

Catalytic hydrogenation represents another significant pathway for the reductive amination process. This method employs transition metal catalysts such as platinum, palladium, or nickel to facilitate the reduction of the imine intermediate under a hydrogen atmosphere. The synthesis of N-methylcyclohexylamine, a related precursor, can be achieved through the hydrogenation of methylaniline over a supported nickel catalyst or from cyclohexanone and methylamine under hydrogenation conditions. While a direct application to this compound is not explicitly detailed, the principles are transferable.

The efficiency and selectivity of catalytic hydrogenation are highly dependent on the choice of catalyst, solvent, temperature, and pressure. For instance, the production of trans-4-methylcyclohexylamine via catalytic hydrogenation of p-toluidine (B81030) is carried out at temperatures between 100-140°C and hydrogen pressures of 2-8 MPa.

Table 2: Comparison of Common Transition Metal Catalysts in Hydrogenation

| Catalyst | Typical Form | Key Characteristics |

| Platinum | Platinum on carbon (Pt/C) | High activity, good for a wide range of functional groups. |

| Palladium | Palladium on carbon (Pd/C) | Excellent for hydrogenation of double and triple bonds, and nitro groups. |

| Nickel | Raney Nickel | Cost-effective, widely used in industrial applications. |

Biocatalytic Methods and Imine Reductases (IREDs) for Chiral Amine Production

The field of biocatalysis offers a green and highly selective alternative for amine synthesis. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to produce chiral amines with high enantiomeric excess. While the biocatalytic synthesis of this compound has not been specifically documented, the potential for using IREDs exists, particularly if a chiral version of the compound is desired.

The application of IREDs in the synthesis of other chiral amines, such as N-methylcyclohexylamine, has been explored. These enzymatic reactions typically occur under mild conditions in aqueous media, offering significant advantages in terms of sustainability. The selection of the appropriate IRED is crucial for achieving high conversion and enantioselectivity for a specific substrate.

Nucleophilic Substitution Reactions Involving Amine Groups

Nucleophilic substitution reactions provide an alternative route to construct the carbon-nitrogen bonds in this compound. This approach typically involves the reaction of an amine with an alkyl halide.

SN2 Reactions and Stereochemical Inversion

The SN2 (bimolecular nucleophilic substitution) reaction is a plausible method for the synthesis of this compound. A potential pathway would involve the reaction of N-methylcyclohexylamine with a suitable 2-aminoethyl halide, such as 2-chloroethylamine (B1212225). In this reaction, the lone pair of electrons on the nitrogen of N-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethylamine and displacing the chloride ion.

A key feature of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center, if it is a chiral center. This is a crucial consideration in the synthesis of stereochemically defined molecules. However, a significant drawback of using amines as nucleophiles in SN2 reactions is the potential for over-alkylation, leading to the formation of tertiary and quaternary ammonium (B1175870) salts. To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and other diamines is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, particularly one-pot processes, generally has a high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. Biocatalytic methods often utilize aqueous environments.

Catalysis: Employing catalytic reagents (e.g., transition metals, enzymes) in small amounts rather than stoichiometric reagents to minimize waste. Both catalytic hydrogenation and biocatalysis align with this principle.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. Research into the biosynthesis of diamines from renewable raw materials is an active field. orgsyn.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions are particularly advantageous in this regard.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Studies of N 2 Aminoethyl N Methylcyclohexanamine

Fundamental Reaction Types of N-(2-aminoethyl)-N-methylcyclohexanamine

This compound possesses two reactive amine centers: a primary amine and a tertiary amine. This dual functionality dictates its chemical behavior, allowing it to participate in a variety of fundamental reaction types characteristic of amines.

The primary amine group of this compound is susceptible to oxidation, which can yield different products depending on the reaction conditions and the oxidizing agent employed. The oxidation of primary amines is a fundamental route for the synthesis of imines and nitriles. researchgate.netelsevierpure.com Catalytic systems involving transition metals are often employed to facilitate these transformations under aerobic conditions. elsevierpure.comresearchgate.net

For instance, the direct oxidation of primary amines can be catalyzed using air as the oxidant, which is an environmentally benign approach. researchgate.net Depending on the catalyst and reaction parameters, the reaction can be selective for either the imine or the nitrile. researchgate.net The initial step in the oxidation of a primary amine is typically the formation of an imine. Further oxidation of the imine intermediate can then lead to the corresponding nitrile.

Table 1: Summary of Potential Oxidation Reactions This table is generated based on established principles of amine oxidation and does not represent experimentally verified outcomes for this compound specifically.

| Reaction Type | Reagents/Catalysts | Potential Product(s) |

|---|---|---|

| Imine Formation | Mild oxidizing agents, Air (O₂) with catalyst (e.g., FeA-NC) researchgate.net | N-methyl-N-(2-iminoethyl)cyclohexanamine |

While amines themselves are in a reduced state, the term "reduction reactions" in this context can refer to processes where the amine functionality is modified via a reductive step. A key example is reductive amination, where the primary amine group of this compound could react with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to a more substituted amine. This two-step process effectively converts the primary amine into a secondary amine.

This method is a cornerstone for the synthesis of secondary and tertiary amines from primary amines. organic-chemistry.orgyoutube.com The reduction of the intermediate imine can be accomplished using various reducing agents, including sodium borohydride (B1222165), lithium aluminum hydride, or through catalytic hydrogenation (H₂ with a catalyst like Pd/C). youtube.com This pathway allows for the controlled alkylation of the primary amine group.

The nitrogen atoms in both the primary and tertiary amine groups of this compound possess lone pairs of electrons, making them effective nucleophiles. These lone pairs can attack electron-deficient carbon centers, leading to the formation of new carbon-nitrogen bonds.

The primary amine can act as a nucleophile in reactions with alkyl halides (e.g., bromoethane). chemguide.co.uk This Sₙ2 reaction results in the formation of a secondary amine and an ammonium (B1175870) salt. chemguide.co.ukscience-revision.co.uk Because the resulting secondary amine is also nucleophilic, multiple substitutions can occur, potentially leading to a mixture of products if the reaction is not carefully controlled. chemguide.co.uk

The tertiary amine group is also nucleophilic and can react with an alkyl halide. Since it lacks a proton to be removed, the reaction stops at the formation of a quaternary ammonium salt, a positively charged ion where the nitrogen is bonded to four alkyl groups. chemguide.co.uk

Detailed Reaction Mechanisms

Proton transfer is one of the most fundamental reactions in chemistry, defining the behavior of acids and bases. masterorganicchemistry.com As an amine, this compound acts as a Brønsted-Lowry base. The lone pair of electrons on each nitrogen atom can accept a proton (H⁺) from an acid.

The molecule can be protonated twice, once at each nitrogen atom. The basicity of the two amine groups differs; primary aliphatic amines are generally strong bases, and their basicity is influenced by the inductive effect of the attached alkyl groups. When a proton is transferred to one of the amine groups, a corresponding ammonium cation is formed. This acid-base behavior is a critical first step in many reactions the compound undergoes, particularly in aqueous or acidic media. masterorganicchemistry.com The efficiency of a molecule as a "proton shuttle" is key in many catalytic processes. masterorganicchemistry.com

Aqueous solutions of amines are widely used for carbon dioxide (CO₂) capture, and the mechanism involves the nucleophilic amine reacting with the electrophilic carbon of CO₂. utexas.eduyoutube.com The dual primary and tertiary amine structure of this compound makes its interaction with CO₂ particularly interesting.

Primary and secondary amines react with CO₂ through a zwitterion mechanism. researchgate.net

Zwitterion Formation: The primary amine group of this compound nucleophilically attacks the CO₂ molecule, forming a transient, unstable zwitterionic intermediate. researchgate.net

Deprotonation (Carbamate Formation): A nearby base removes the proton from the nitrogen atom of the zwitterion to form a stable carbamate (B1207046). researchgate.netresearchgate.net In this case, another molecule of this compound (acting as a base) can perform this deprotonation. Both the primary and tertiary amine sites on a second molecule can act as the proton acceptor. researchgate.net

Tertiary amines, lacking a proton on the nitrogen atom, cannot form carbamates directly. Instead, they are understood to promote the hydration of CO₂ to form bicarbonate (HCO₃⁻). researchgate.net The tertiary amine acts as a base, abstracting a proton from a water molecule, which then allows the resulting hydroxide (B78521) ion to attack the CO₂.

Therefore, in an aqueous solution of this compound, two parallel mechanisms for CO₂ capture are possible: direct carbamate formation via the primary amine and the promotion of bicarbonate formation catalyzed by the tertiary amine. researchgate.netresearchgate.net

Table 2: Mechanistic Pathways for CO₂ Absorption

| Amine Group | Initial Step | Key Intermediate | Final Product(s) |

|---|---|---|---|

| Primary Amine | Nucleophilic attack on CO₂ | Zwitterion (R-NH₂⁺-COO⁻) | Carbamate (R-NH-COO⁻) + Protonated Amine (R-NH₃⁺) |

| Tertiary Amine | Base-catalysis of H₂O | N/A | Bicarbonate (HCO₃⁻) + Protonated Amine (R₃-NH⁺) |

Carbon Dioxide Absorption Mechanisms and Carbamate/Bicarbonate Formation

Zwitterion Formation and Proton Transfer Acceleration

While direct studies on the zwitterionic behavior of this compound are not extensively documented, the fundamental principles of intramolecular proton transfer are applicable. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. In molecules with both acidic and basic centers, a proton can be transferred from the acidic site to the basic site.

In the case of this compound, the primary amino group (-NH2) can act as a proton donor (acidic, albeit very weakly) and the tertiary amino group (-N(CH3)-) can act as a proton acceptor (basic). However, the formation of a stable zwitterion through intramolecular proton transfer from the primary amine to the tertiary amine is generally not considered a predominant feature in simple diamines under standard conditions due to the relatively low acidity of the N-H bond.

The concept of zwitterion formation is more commonly associated with amino acids, where the carboxylic acid group is significantly more acidic than the amino group is basic. wikipedia.org In such cases, the proton transfer is thermodynamically favorable. wikipedia.org For diamines, the basicity of the two nitrogen atoms plays a more significant role in their reactions.

Proton transfer processes are fundamental in many reactions catalyzed by amines. The rate of proton transfer can be influenced by the structure of the amine and the surrounding medium. In related systems, the presence of multiple amine groups can facilitate proton transfer through intramolecular hydrogen bonding, which can accelerate certain reactions.

Hydrogen Borrowing Processes in Related Amine Chemistry

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is a powerful and atom-economical method for the formation of C-N bonds. nih.govacs.orgacs.org This process typically involves the use of a transition metal catalyst to temporarily "borrow" hydrogen from an alcohol, converting it into a reactive carbonyl intermediate (an aldehyde or ketone). acs.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine product with water as the only byproduct. nih.govacs.org

The catalytic cycle for a generic hydrogen borrowing amination of an alcohol is as follows:

Dehydrogenation: The alcohol substrate coordinates to the metal catalyst, which then facilitates the removal of two hydrogen atoms to form a carbonyl compound. The hydrogen is temporarily stored on the catalyst as a metal hydride.

Condensation: The in situ generated aldehyde or ketone reacts with the primary amine of a molecule like this compound to form a hemiaminal, which then dehydrates to form an imine.

Hydrogenation: The imine is then reduced by the metal hydride, transferring the "borrowed" hydrogen back to the substrate to form the new C-N bond and yield the N-alkylated amine. The catalyst is regenerated and can enter another catalytic cycle.

Various transition metal complexes based on ruthenium, iridium, and manganese have been shown to be effective catalysts for this transformation. nih.govnih.govrsc.org The reaction conditions, such as temperature and the choice of catalyst and base, can influence the efficiency and selectivity of the N-alkylation. nih.gov

Hydroamination Reactions

Hydroamination is an addition reaction where an N-H bond of an amine adds across a carbon-carbon multiple bond (an alkene or alkyne). wikipedia.org This reaction is an atom-economical method for the synthesis of more complex amines and nitrogen-containing heterocycles. wikipedia.orgresearchgate.net Hydroamination reactions can be catalyzed by a variety of catalysts, including alkali metals, alkaline earth metals, lanthanides, and transition metals. wikipedia.org

The primary amino group of this compound possesses an N-H bond that could potentially participate in hydroamination reactions. Depending on the substrate and catalyst, the addition can proceed with different regioselectivities (Markovnikov or anti-Markovnikov). acs.org

Intermolecular Hydroamination: In an intermolecular reaction, this compound could be added to an alkene or alkyne to form a new, more substituted amine. For example, the reaction with a terminal alkene could potentially yield either the Markovnikov or anti-Markovnikov addition product, depending on the catalytic system employed. berkeley.eduresearchgate.net

Intramolecular Hydroamination: If the this compound molecule were to contain an appropriately positioned carbon-carbon multiple bond, an intramolecular hydroamination could lead to the formation of a heterocyclic compound, such as a piperazine (B1678402) derivative. researchgate.net

The mechanism of catalyzed hydroamination often involves the coordination of both the amine and the unsaturated substrate to the metal center, followed by migratory insertion or nucleophilic attack. The specific pathway is highly dependent on the nature of the catalyst. acs.org

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the rates and feasibility of chemical transformations involving this compound.

Experimental Determination of Reaction Rates

While specific kinetic data for reactions of this compound are scarce in the published literature, general principles of amine reactivity can be applied. The rate of reactions involving this diamine will be influenced by several factors, including:

Nucleophilicity: The primary amine is generally a good nucleophile, and its reactivity can be compared to other primary amines. The tertiary amine is also nucleophilic but is more sterically hindered.

Basicity: Both amine groups are basic and can participate in acid-base reactions. The relative basicities of the primary and tertiary amines will affect their reactivity in base-catalyzed processes.

Steric Hindrance: The cyclohexyl group and the N-methyl group introduce steric bulk around the tertiary nitrogen, which can influence its accessibility to electrophiles compared to the primary amine.

Reaction Conditions: Temperature, pressure, solvent, and the presence of catalysts will all have a significant impact on the reaction rates.

For analogous N-alkylation reactions of primary amines, the rate constants for the formation of secondary and tertiary amines can be determined using techniques such as ¹H NMR spectroscopy. nih.gov For example, in the alkylation of primary amines, the ratio of the rate constant for the formation of the tertiary amine (k₂) to that of the secondary amine (k₁) can vary significantly depending on the alkylating agent. nih.gov

Table 1: Illustrative Rate Constant Ratios for N-Alkylation of Primary Amines with Different Reagents at Room Temperature

| Alkylating Reagent | k₂/k₁ Ratio |

| Propylene Oxide | ~0.50 |

| Methyl Acrylate | ~0.026 |

| Acrylonitrile | ~0.0072 |

This data is for general primary amines and serves as an example of how reaction kinetics can be quantified. nih.gov Specific values for this compound would require experimental determination.

Computational Modeling of Energy Barriers and Reaction Pathways

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can be powerful tools for investigating the reactivity of this compound. aalto.ficore.ac.ukekb.eg These methods allow for the theoretical modeling of reaction mechanisms, the calculation of thermodynamic properties, and the determination of energy barriers for various reaction pathways.

For instance, DFT calculations could be employed to:

Model Proton Transfer: The energetic feasibility of intramolecular proton transfer to form a zwitterionic species could be assessed by calculating the energies of the neutral and zwitterionic forms and the transition state connecting them. core.ac.ukchemrxiv.org

Investigate Reaction Mechanisms: The detailed steps of reactions like hydrogen borrowing or hydroamination involving this compound could be elucidated. This would involve identifying key intermediates and transition states along the reaction coordinate.

Calculate Activation Energies: The energy barriers (activation energies) for different potential reactions can be calculated, providing insight into which reactions are kinetically favored. For example, the activation energies for the N-alkylation at the primary versus the tertiary amine could be compared.

Table 2: Examples of Properties that Can Be Modeled Using Computational Chemistry

| Property | Description | Relevance to Reactivity |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | A measure of the intrinsic basicity of the amine groups. |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Relates to the ease of oxidation of the amine. |

| Transition State Energies | The energy of the highest point on the minimum energy path between reactants and products. | Used to calculate activation energies and predict reaction rates. |

| Reaction Enthalpies | The change in enthalpy over the course of a reaction. | Indicates whether a reaction is exothermic or endothermic. |

These computational approaches can provide valuable predictions about the chemical behavior of this compound and guide future experimental studies.

Coordination Chemistry of N 2 Aminoethyl N Methylcyclohexanamine As a Ligand

Ligand Properties and Coordination Modes

N-(2-aminoethyl)-N-methylcyclohexanamine possesses two nitrogen atoms with lone pairs of electrons, making them available for coordination to a metal center. The spatial arrangement of these nitrogen atoms allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring upon complexation.

The primary and tertiary amine nitrogen atoms in this compound are the principal donor sites. According to Hard and Soft Acids and Bases (HSAB) theory, these nitrogen donors are considered hard bases. Consequently, this ligand is expected to form more stable complexes with hard or borderline hard metal ions. Transition metals in their common oxidation states, such as Cu(II), Ni(II), Co(II), and Zn(II), are prime candidates for stable complex formation with this type of ligand. The preference for nitrogen coordination is a well-established principle in the coordination chemistry of amine ligands with these metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

The reaction of this compound with transition metal salts, such as chlorides, nitrates, or sulfates, in a solvent like ethanol (B145695) or methanol (B129727) would be a standard method for the synthesis of its complexes. The stoichiometry of the reaction (metal-to-ligand ratio) would determine the nature of the resulting complex, with 1:1, 1:2, and 1:3 metal-to-ligand ratios being possible, leading to complexes of the type [M(L)Xn], [M(L)2Xn], or [M(L)3]n+ (where L is the ligand and X is a counter-ion). The formation and stability of these complexes would be influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric profile of the ligand. For instance, the bulky cyclohexyl group might sterically hinder the formation of tris-chelate complexes, [M(L)3]n+, with smaller metal ions.

Table 1: Expected Coordination Geometries for Transition Metal Complexes

| Metal Ion | Likely M:L Ratio | Probable Coordination Geometry |

| Cu(II) | 1:1 or 1:2 | Square Planar or Distorted Octahedral |

| Ni(II) | 1:2 or 1:3 | Square Planar or Octahedral |

| Co(II) | 1:2 or 1:3 | Tetrahedral or Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

This table is predictive and based on the general coordination chemistry of similar N,N'-disubstituted ethylenediamine (B42938) ligands.

The coordination of the asymmetrically substituted this compound to a metal center can lead to the formation of various stereoisomers. The ligand itself is chiral due to the presence of a stereogenic center on the cyclohexane (B81311) ring (if substituted) and the potential for the nitrogen atom of the N-methylcyclohexanamine group to become a stereocenter upon coordination.

When three of these bidentate ligands coordinate to an octahedral metal center, as in a [M(L)3]n+ complex, the resulting complex can exist as a pair of enantiomers, designated as Δ (delta) and Λ (lambda), based on the helical chirality of the propeller-like arrangement of the chelate rings. rsc.org

Furthermore, the conformation of the five-membered chelate ring can adopt either a δ (delta) or λ (lambda) conformation. For a given metal complex, this can lead to different diastereomers. The orientation of the C-C bond of the ethylenediamine backbone relative to the C3 axis of the complex can be either parallel (lel) or oblique (ob), adding another layer of stereochemical complexity. rsc.org The bulky cyclohexyl substituent would likely adopt a pseudo-equatorial position to minimize steric strain, which would influence the preferred conformation of the chelate ring.

The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center is expected to cause a shift in the N-H stretching and bending vibrations. The appearance of new bands in the far-IR region can be attributed to the M-N stretching vibrations, providing direct evidence of complex formation.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are sensitive to the coordination environment. For d-block metals, the d-d electronic transitions provide information about the geometry of the complex. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed transitions, while square planar complexes show a different set of absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)). Upon coordination, the chemical shifts of the protons and carbons near the donor nitrogen atoms are expected to change. For paramagnetic complexes (e.g., Cu(II), Co(II)), NMR spectra may be broadened, but can still provide structural information.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ion, confirming its composition and stoichiometry.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and stereochemistry.

Spectroscopic Characterization of Metal Complexes

FTIR and NMR Spectroscopy in Complex Analysis

In the analysis of metal complexes, Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. For a hypothetical complex of this compound, FTIR spectroscopy would be employed to observe the coordination of the amine groups to the metal ion. This would be evidenced by shifts in the N-H stretching and bending vibrations. Specifically, the N-H stretching frequencies in the complex would be expected to shift to lower wavenumbers compared to the free ligand, due to the donation of electron density from the nitrogen to the metal center.

¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons near the nitrogen atoms would be expected to change significantly. For instance, the protons of the ethylenediamine backbone and the methyl group would likely experience downfield shifts. Furthermore, the complexity of the spectra could indicate the symmetry of the resulting complex. However, no published spectra for metal complexes of this compound are available to provide specific data.

Catalytic Applications of this compound Metal Complexes

The catalytic potential of metal complexes is heavily dependent on the nature of the ligand. Chiral diamine ligands, for example, are extensively used in asymmetric catalysis. While this compound is not inherently chiral as written, derivatives with stereocenters on the cyclohexane ring could be of interest for such applications.

Role in Organic Transformations

Metal complexes containing diamine ligands are known to catalyze a variety of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific role of a hypothetical this compound complex would depend on the choice of metal and the reaction conditions. The ligand's steric and electronic properties would modulate the reactivity and selectivity of the catalytic center.

Enantioselective Catalysis

For enantioselective catalysis, a chiral version of the ligand would be necessary. If a chiral isomer of this compound were used, its metal complexes could potentially be effective catalysts for asymmetric reactions, such as the enantioselective reduction of ketones or the formation of chiral amines. The rigid cyclohexane backbone could provide a well-defined chiral environment around the metal center, leading to high enantioselectivities.

Catalyst Stability and Recyclability

The stability of a catalyst is crucial for its practical application. The chelate effect from the bidentate coordination of this compound would likely impart significant thermal stability to its metal complexes. Recyclability is another key factor, and this often depends on the catalyst's solubility and robustness under reaction and separation conditions. Heterogenization of the complex onto a solid support is a common strategy to improve recyclability. However, without experimental studies, the stability and recyclability of any such catalyst remain undetermined.

Advanced Spectroscopic and Computational Characterization of N 2 Aminoethyl N Methylcyclohexanamine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable tools in modern chemistry for probing molecular structures. Each technique provides unique information about the atomic and electronic environment within a molecule, and when used in concert, they allow for a complete and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Both ¹H and ¹³C NMR are crucial for the characterization of organic compounds like N-(2-aminoethyl)-N-methylcyclohexanamine.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The integration of these signals would confirm the number of protons in each unique environment, while the chemical shifts (δ) and splitting patterns (multiplicity) would provide information about their electronic environment and neighboring protons, respectively.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of these signals are indicative of the type of carbon (e.g., aliphatic, attached to a nitrogen atom).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexane (B81311) Ring (CH) | 2.5 - 2.8 | Multiplet | 1H |

| N-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| N-CH₂-CH₂-NH₂ | 2.6 - 2.9 | Multiplet | 4H |

| Cyclohexane Ring (CH₂) | 1.0 - 1.9 | Multiplet | 10H |

| NH₂ | 1.0 - 2.0 | Broad Singlet | 2H |

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclohexane Ring (CH-N) | 55 - 65 |

| N-CH₃ | 35 - 45 |

| N-CH₂-CH₂-NH₂ | 40 - 55 |

| CH₂-NH₂ | 35 - 45 |

| Cyclohexane Ring (CH₂) | 20 - 35 |

The absence of unexpected signals in the NMR spectra serves as a confirmation of the compound's purity.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly useful for identifying the presence of specific functional groups.

The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its functional groups. The presence of both a primary amine (-NH₂) and a tertiary amine (N-CH₃) would give rise to distinct vibrational modes.

Characteristic FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300 - 3500 (two bands) |

| N-H (primary amine) | Bending | 1590 - 1650 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C-H (aliphatic) | Bending | 1350 - 1470 |

| C-N | Stretching | 1000 - 1250 |

The broadness of the N-H stretching bands can be indicative of hydrogen bonding. The presence of sharp peaks in the C-H stretching region confirms the aliphatic nature of the cyclohexane and ethyl groups.

Mass Spectrometry (e.g., EI Mass Spectrometry)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for the analysis of small organic molecules.

The mass spectrum of this compound would provide crucial information for confirming its molecular formula and elucidating its structure through the analysis of fragmentation patterns. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₉H₂₀N₂), which is approximately 156.27 g/mol .

In EI mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Expected Fragmentation Pattern:

| Fragment Ion (m/z) | Corresponding Fragment Structure |

| 156 | [C₉H₂₀N₂]⁺ (Molecular Ion) |

| 127 | [M - CH₂NH₂]⁺ |

| 98 | [C₆H₁₂N]⁺ |

| 84 | [C₅H₁₀N]⁺ |

| 58 | [CH₂=N(CH₃)CH₂CH₃]⁺ |

| 44 | [CH₂NH₂]⁺ |

The fragmentation is often initiated by the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic fragmentation pathway for amines. The relative abundance of these fragment ions helps in piecing together the structure of the original molecule.

Computational Chemistry and Quantum Mechanical Characterization

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult or impossible to measure experimentally. Quantum mechanical methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can offer deep insights into the structure, reactivity, and behavior of this compound at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, electronic properties, and reaction energetics with a good balance of accuracy and computational cost. nih.govscirp.org

A fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy conformation of a molecule, corresponding to its most stable three-dimensional structure. This process provides precise bond lengths, bond angles, and dihedral angles.

Following optimization, DFT is used to calculate the molecule's electronic properties, most notably the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: Represents the lowest energy orbital available to accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgmdpi.com

These parameters are used to calculate other key reactivity descriptors, as shown in the illustrative table below.

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT This table presents hypothetical but representative values for a molecule similar in class to this compound to illustrate the type of data generated from DFT calculations. Specific data for the target compound is not available in published literature.

| Parameter | Formula | Illustrative Value | Unit | Significance |

| HOMO Energy (EHOMO) | - | -6.15 | eV | Electron donating ability |

| LUMO Energy (ELUMO) | - | 1.85 | eV | Electron accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.00 | eV | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.15 | eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | -1.85 | eV | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 4.00 | eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.125 | eV-1 | Reciprocal of hardness |

| Electronegativity (χ) | (I + A) / 2 | 2.15 | eV | Power to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | -2.15 | eV | Electron "escaping tendency" |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.578 | eV | Propensity to accept electrons |

DFT calculations are crucial for mapping the reaction pathways of chemical transformations. By modeling the geometry and energy of reactants, products, and, most importantly, the transition state (TS), chemists can determine the reaction's feasibility and mechanism. aip.org

A free energy barrier diagram visually represents the energy changes that occur as a reaction progresses. The key components of such a diagram are:

Transition State (TS): This is the highest point on the reaction coordinate, representing the energy maximum that must be overcome for the reaction to proceed.

Activation Energy (ΔG‡): The difference in free energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the primary amine, DFT could be used to calculate the activation energy, providing insight into the reaction kinetics without performing the experiment. aip.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. ulisboa.pt MD simulations are particularly useful for studying the properties of liquids, solutions, and complex biological systems.

Solvation energy is the free energy change associated with the transfer of a solute molecule from a vacuum (gas phase) to a solvent. It is a critical determinant of solubility and partitioning behavior. MD simulations, often combined with free energy perturbation (FEP) or thermodynamic integration (TI) methods, can accurately calculate solvation free energies. acs.org

The simulation process involves:

Creating a simulation box containing one molecule of the solute (this compound) and a large number of explicit solvent molecules (e.g., water).

Running an MD simulation to allow the system to equilibrate, where the solvent molecules arrange themselves around the solute.

Using a free energy calculation method to determine the energy of interaction between the solute and the solvent.

Studies on simpler amines have shown that factors such as hydrogen bonding and the hydrophobic nature of alkyl groups significantly influence solvation energy. For this compound, MD simulations could quantify the hydrophilic contributions of the two amine groups versus the hydrophobic contribution of the cyclohexyl and methyl groups, providing a detailed understanding of its behavior in aqueous and non-aqueous environments.

Table 2: Illustrative Aqueous Solvation Free Energies (ΔGsolv) for Simple Amines This table shows published experimental or computational values for simple amines to illustrate the concept of solvation energy analysis. Specific data for this compound is not available in the literature.

| Compound | Formula | Illustrative ΔGsolv (kcal/mol) |

| Ammonia | NH3 | -4.3 |

| Methylamine (B109427) | CH3NH2 | -4.6 |

| Dimethylamine | (CH3)2NH | -3.9 |

| Trimethylamine | (CH3)3N | -3.2 |

Source: Data adapted from studies on solvation free energies of small amines.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical methodologies used to establish a relationship between the chemical structure of a compound and its biological activity. nih.govfarmaciajournal.com These models are pivotal in modern drug discovery and computational toxicology, as they allow for the prediction of the activity of new or untested chemical entities based on their structural features. farmaciajournal.comnih.gov For this compound and its analogs, QSAR studies would aim to correlate molecular descriptors with specific biological endpoints, such as receptor binding affinity or inhibitory concentrations (IC50).

While specific, dedicated QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications to this scaffold would likely influence its activity. A typical QSAR study on this compound and its derivatives would involve the generation of a dataset of structurally similar molecules with experimentally determined biological activities.

Methodology of a Hypothetical QSAR Study

A QSAR investigation for a series of this compound derivatives would follow a structured workflow:

Dataset Assembly: A series of analogs would be synthesized or identified, varying substituents on the cyclohexyl ring, the ethylamine (B1201723) side chain, or the N-methyl group. The biological activity for a specific target would be measured for each compound to create a training set and a test set. mdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and are broadly categorized as electronic, steric, hydrophobic, and topological. researchgate.netnih.gov

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links the descriptors (independent variables) to the biological activity (dependent variable). ijnrd.orgopenrepository.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govresearchgate.net

Key Molecular Descriptors and Potential Findings

In a hypothetical QSAR model for this compound derivatives, certain descriptors would be critical for predicting biological activity. Research on analogous structures, such as other cyclohexanamine derivatives, has shown that steric and topological factors can be dominant in determining activity. researchgate.net

Key descriptors would likely include:

Lipophilicity (logP): This descriptor measures the compound's solubility in fatty or non-polar environments and is crucial for predicting absorption and distribution. farmaciajournal.com

Electronic Parameters (e.g., Hammett constants, atomic charges): These describe the electronic properties of substituents, influencing how the molecule interacts with its biological target. The charge on nitrogen atoms, for instance, can play a significant role in toxic behavior or receptor interaction. researchgate.net

Steric Descriptors (e.g., Taft steric constant, Molar Refractivity): These parameters account for the size and shape of the molecule, which can affect its ability to fit into a receptor's binding site. ijnrd.org

Topological Indices: These numerical values are derived from the graph representation of the molecule and describe its size, shape, and degree of branching. nih.gov

The results of such a study would allow researchers to identify the structural features that are either beneficial or detrimental to the desired biological activity.

Illustrative Data Tables for a QSAR Model

The following tables represent the type of data that would be generated in a QSAR study of this compound analogs.

Table 1: Molecular Descriptors for a Hypothetical Series of Analogs This interactive table showcases the calculated physicochemical and topological descriptors for a hypothetical set of this compound derivatives.

| Compound ID | R-Group Modification | LogP | Molar Refractivity (MR) | Polar Surface Area (PSA) |

| NMC-01 | H (Parent) | 2.65 | 55.4 | 29.3 |

| NMC-02 | 4-Chloro | 3.35 | 60.2 | 29.3 |

| NMC-03 | 4-Methoxy | 2.58 | 57.9 | 38.5 |

| NMC-04 | 4-Hydroxy | 2.10 | 55.9 | 49.5 |

| NMC-05 | N-ethyl (instead of N-methyl) | 3.05 | 60.1 | 29.3 |

Table 2: QSAR Model Performance for Predicting Biological Activity (pIC50) This table illustrates the correlation between experimentally observed activity and the activity predicted by a hypothetical QSAR model for the same set of compounds.

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |

| NMC-01 | 6.85 | 6.81 | 0.04 |

| NMC-02 | 7.40 | 7.45 | -0.05 |

| NMC-03 | 6.95 | 7.01 | -0.06 |

| NMC-04 | 7.15 | 7.11 | 0.04 |

| NMC-05 | 6.50 | 6.58 | -0.08 |

A successful QSAR model, as illustrated above, would show a strong correlation between the predicted and experimental values, providing a powerful tool for designing new, more potent analogs of this compound. researchgate.net

Derivatives and Analogs of N 2 Aminoethyl N Methylcyclohexanamine in Research

Synthesis of Substituted N-(2-aminoethyl)-N-methylcyclohexanamine Derivatives

The synthesis of this compound and its substituted derivatives can be achieved through several established organic chemistry routes, most notably via reductive amination. This versatile method allows for the construction of the core structure by forming new carbon-nitrogen bonds.

A primary synthetic pathway involves the reaction of a cyclohexanone (B45756) precursor with an appropriate diamine in the presence of a reducing agent. For the parent compound, this could involve the reductive amination of cyclohexanone with N-methylethylenediamine. The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ to the final secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. researchgate.netchegg.commdpi.com

Alternatively, a stepwise approach can be employed. This might begin with the synthesis of N-methylcyclohexylamine, which can be prepared by the reductive amination of cyclohexanone with methylamine (B109427). chemicalbook.com The resulting N-methylcyclohexylamine can then be alkylated with a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, followed by deprotection to yield the target diamine.

The synthesis of substituted derivatives would involve using appropriately substituted starting materials. For instance, derivatives with substituents on the cyclohexane (B81311) ring can be prepared by starting with a substituted cyclohexanone.

Plausible Synthetic Route via Reductive Amination:

| Step | Reactants | Intermediate/Product | Description |

| 1 | Cyclohexanone, N-methylethylenediamine | Imine/Enamine intermediate | Condensation reaction to form a C=N bond. |

| 2 | Imine/Enamine, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | This compound | Reduction of the imine to the corresponding saturated amine. |

Structure-Activity Relationships of Derivatives

While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented in public literature, general principles of physical organic chemistry allow for the prediction of how structural modifications would influence their activity in various contexts, such as catalysis or as building blocks. The key features of the molecule are the two nitrogen atoms—one tertiary (the cyclohexyl-N-methyl) and one primary (the terminal amino group)—which have different basicities and nucleophilicities.

The physicochemical and electronic properties of this compound derivatives are highly dependent on the nature and position of substituents. These properties, in turn, dictate the molecule's reactivity, solubility, and interaction with other chemical species.

Electronic Effects: The basicity of the two amine groups is a critical property. The nitrogen on the cyclohexane ring is a tertiary amine, while the terminal nitrogen is a primary amine. Generally, alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia. quora.comchemistrysteps.comlibretexts.org

Electron-Donating Groups (EDGs): Substituents on the cyclohexane ring that are electron-donating (e.g., alkyl groups) would slightly increase the basicity of the cyclohexylamine (B46788) nitrogen by further pushing electron density towards it.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents (e.g., halogens, nitro groups) on the ring would decrease the basicity of the nearby nitrogen by pulling electron density away through the inductive effect. quora.com

Aryl Substituents: If an aryl group were attached to the nitrogen instead of the cyclohexyl group (forming an aniline-like structure), the basicity would be significantly reduced because the nitrogen's lone pair would be delocalized into the aromatic π-system. chemistrysteps.com

Steric Effects: The bulkiness of substituents can play a significant role in the reactivity of the amine groups. numberanalytics.comnumberanalytics.comresearchgate.net

Substituents on the Cyclohexane Ring: Bulky groups near the nitrogen atom can sterically hinder its ability to act as a nucleophile or a base by impeding the approach of reactants or protons.

Substituents on the Nitrogen: Increasing the size of the N-alkyl group (e.g., from methyl to ethyl or larger) would also increase steric hindrance around that nitrogen, potentially affecting its catalytic activity or reaction rates. quora.com

Physicochemical Properties Influenced by Substituents:

| Property | Effect of Electron-Donating Groups (e.g., -CH₃) | Effect of Electron-Withdrawing Groups (e.g., -Cl) | Effect of Bulky Groups (e.g., -C(CH₃)₃) |

| Basicity (pKb) | Decreases (Basicity Increases) | Increases (Basicity Decreases) | Minor electronic effect, but can alter solvation, slightly affecting basicity. |

| Nucleophilicity | Increases | Decreases | Decreases due to steric hindrance. |

| Lipophilicity (logP) | Increases | Increases | Significantly increases. |

| Solubility in Polar Solvents | Decreases | Decreases | Significantly decreases. |

Applications of Related Cyclohexanamine Derivatives in Synthesis and Materials Science

While this compound itself is a specialized research chemical, several of its structural analogs have found significant applications in industrial and synthetic chemistry.

N-(2-aminoethyl)piperazine (AEP) is a commercially significant diamine that contains a primary, a secondary, and a tertiary amine functional group. This unique structure makes it a versatile molecule in materials science. wikipedia.org

Epoxy Resin Curing: A primary application of AEP is as a curing agent and accelerator for epoxy resins. threebond.co.jp The primary and secondary amines react with the epoxide rings to form the cross-linked polymer network. The tertiary amine in the piperazine (B1678402) ring does not react directly but acts as a catalyst to accelerate the curing process, even at ambient temperatures. google.compolymerinnovationblog.com This allows for the formulation of strong, chemically resistant coatings, adhesives, and composite materials.

Polymer Synthesis: AEP is used as a monomer in the synthesis of polyamide resins, often by reacting with fatty acids. google.com These polyamides are used in applications such as hot-melt adhesives and printing inks.

Corrosion Inhibition: It is utilized in formulations to protect metals from corrosion. chemicalbook.com

Asphalt (B605645) Additives: AEP is also employed as an additive in asphalt formulations to improve adhesion and durability. wikipedia.org

N-(2-aminoethyl)glycine (AEG) is the foundational building block for a class of synthetic molecules known as Peptide Nucleic Acids (PNAs). pnas.org

Peptide Nucleic Acid (PNA) Synthesis: In PNA, the naturally occurring sugar-phosphate backbone of DNA and RNA is replaced by a repeating N-(2-aminoethyl)glycine chain, with nucleobases attached via a methylene (B1212753) carbonyl linker. lifetein.comumich.edu This neutral, peptide-like backbone gives PNAs unique properties. They are resistant to degradation by nucleases and proteases and bind to complementary DNA or RNA sequences with very high affinity and specificity, due to the absence of electrostatic repulsion. This makes PNAs valuable tools in molecular biology, diagnostics, and for potential therapeutic applications as antisense and antigene agents. lifetein.com

Specific applications for N-(2-aminoethyl)-N-ethylcyclohexanamine are not widely reported. However, by examining closely related N,N-dialkylcyclohexanamines, its potential uses can be inferred. Compounds like N,N-dimethylcyclohexanamine (DMCHA) and N,N-diethylcyclohexanamine (DECHA) are well-known tertiary amine catalysts. nama-group.compharmaffiliates.com

Polyurethane Catalysis: DMCHA is extensively used as a catalyst in the production of polyurethane foams. It effectively catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), making it crucial for controlling the foam's properties. Given its structural similarity, N-(2-aminoethyl)-N-ethylcyclohexanamine contains a tertiary amine group (the N-ethylcyclohexanamine moiety) that could exhibit similar catalytic activity in polyurethane systems. The additional primary amine could also be incorporated into the polymer backbone.

General Organic Synthesis: Tertiary amines like DECHA are used as non-nucleophilic bases and catalysts in various organic reactions. nama-group.combdmaee.net The N-ethylcyclohexanamine portion of the molecule could serve a similar role in synthesis.

N-Methyl-N-[2-(methylamino)ethyl]cyclohexanamine

N-Methyl-N-[2-(methylamino)ethyl]cyclohexanamine is a close analog of the parent compound. While detailed research applications and findings for this specific molecule are not extensively documented in publicly available literature, its dihydrochloride (B599025) salt is commercially available, indicating its use in research settings. nih.gov The presence of multiple methyl groups on the nitrogen atoms can influence its basicity, lipophilicity, and ability to interact with biological targets compared to the parent compound.

Table 1: Chemical Properties of N-Methyl-N-[2-(methylamino)ethyl]cyclohexanamine

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₂Cl₂ (dihydrochloride) |

| Appearance | Solid |

| Application | Research purposes |

Note: Data is for the dihydrochloride salt.

Derivatives in Medicinal Chemistry Research

The cyclohexylamine fragment, a key component of this compound, has been incorporated into various molecular scaffolds to explore new therapeutic possibilities.

Methylxanthine Derivatives Containing Cyclohexylamine Fragments

Methylxanthines, such as caffeine (B1668208) and theophylline, are well-known for their wide range of pharmacological effects. nih.gov Researchers have explored the synthesis of novel methylxanthine derivatives by incorporating a cyclohexyl fragment to develop analogs with potentially new or enhanced pharmacological profiles. nih.govru.nl

In one study, six new compounds were synthesized: two derivatives of 8-substituted-1,3,7-trimethylxanthine and four derivatives of 1-propyl-3,7-dimethylxanthine, all containing a cyclohexyl fragment. nih.govru.nl The structures of these novel compounds were confirmed using elemental analysis, Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govru.nl Furthermore, the chemical reactivity of these new molecules was evaluated through computational methods, assessing their electrophilicity index, molecular hardness, and chemical potential. nih.govru.nl The findings identified these structures as "hard molecules," suggesting they are relatively inert to electrophilic attack. nih.govru.nl

Table 2: Synthesized Methylxanthine Derivatives with Cyclohexyl Fragments

| Parent Xanthine | Number of Derivatives Synthesized | Key Finding | Reference |

| 1,3,7-trimethylxanthine | 2 | Confirmed structure and assessed chemical reactivity. | nih.govru.nl |

| 1-propyl-3,7-dimethylxanthine | 4 | Identified as "hard molecules" with low reactivity to electrophilic attack. | nih.govru.nl |

Quinolinone-3-carboxamides and Related Heterocyclic Structures

Quinoline (B57606) and its derivatives are recognized for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The quinolinone-3-carboxamide scaffold, in particular, has been a subject of interest in medicinal chemistry. The incorporation of a cyclohexylamine moiety into this structure has been explored to generate novel compounds with potential therapeutic value.

Research in this area has led to the synthesis of various quinolinone-3-carboxamide derivatives. These compounds are typically synthesized by coupling a quinoline carboxylic acid with an appropriate amine. researchgate.net The biological evaluation of these derivatives has revealed a broad spectrum of activities. For instance, N-CYCLOHEXYL 1-METHYL 4-OXO 6-(PYRROLIDINE 1-SULFONYL)-1,4-DIHYDROQUINOLINE 3-CARBOXAMIDE is a specific example of a quinoline carboxamide compound containing a cyclohexyl group that has been noted for its potential biological activities.

Table 3: Biological Activities of Quinoline Derivatives

| Activity | Description |

| Anticancer | Certain derivatives have been investigated for their potential to inhibit cancer cell growth. |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. |

| Anti-inflammatory | Some compounds have shown potential in modulating inflammatory pathways. |

| Anticonvulsant | A less common but explored activity for this class of compounds. |

| Cardiovascular | Effects on the cardiovascular system have also been studied. |

Lysine (B10760008) Methyltransferase Inhibitors

Lysine methyltransferases (KMTs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the methylation of lysine residues on histone and non-histone proteins. researchgate.netnih.gov The dysregulation of these enzymes has been linked to various diseases, including cancer, making them an attractive target for therapeutic intervention. nih.gov

The development of small-molecule inhibitors of KMTs is an active area of research. researchgate.netnih.gov These inhibitors belong to diverse structural classes and are often designed to be competitive with either the S-adenosyl-L-methionine (SAM) cofactor or the protein substrate. While extensive research has been conducted on various scaffolds for KMT inhibition, the specific inclusion of a cyclohexylamine fragment is not a widely reported feature in the prominent classes of inhibitors discussed in the scientific literature. researchgate.netnih.gov The development of KMT inhibitors has focused on a variety of other chemical structures, and while cycloalkyl groups have been explored in some contexts, the direct and prevalent use of a cyclohexylamine moiety is not a central theme in the current landscape of KMT inhibitor design. nih.gov

Advanced Applications in Chemical and Biological Research

Organic Synthesis Building Block Applications

As a bifunctional molecule, N-(2-aminoethyl)-N-methylcyclohexanamine serves as a strategic starting material or intermediate in the construction of more elaborate chemical architectures. smolecule.com The presence of two reactive amine centers with different steric and electronic environments allows for selective chemical modifications, paving the way for the creation of a diverse range of organic compounds.

The dual amine functionality of this compound is instrumental in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. nih.gov The differential reactivity of the primary and secondary amines can be exploited to achieve regioselective reactions, leading to the formation of specific isomers. For instance, the primary amine can readily participate in condensation reactions with carbonyl compounds to form imines, which can then undergo further cyclization or reduction. The secondary amine, on the other hand, can be involved in nucleophilic substitution or addition reactions.

This compound's structure is particularly suited for the synthesis of molecules with stereochemical complexity. The cyclohexyl ring provides a rigid framework that can influence the stereochemical outcome of reactions at the amine centers. While specific, publicly available research detailing the synthesis of complex molecules directly from this compound is limited, its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate.

The amine groups in this compound make it a suitable monomer for the synthesis of various polymers, such as polyamides and polyureas. smolecule.com The ability to form strong intermolecular hydrogen bonds via its amine groups can impart desirable thermal and mechanical properties to the resulting polymers. specialchem.com

When used as a monomer in polyamide synthesis, it can react with dicarboxylic acids or their derivatives to form amide linkages. The resulting polyamides may exhibit unique properties due to the presence of the cyclohexyl group, which can enhance rigidity and thermal stability. researchgate.net

Furthermore, this diamine can act as a crosslinking or curing agent for epoxy resins. mdpi.comnih.gov The active hydrogens on the amine groups react with the epoxide rings, leading to the formation of a three-dimensional polymer network. mdpi.com The crosslinking density and, consequently, the final properties of the cured epoxy, can be influenced by the structure and functionality of the amine curing agent. nih.govnagase.com While general principles of amine curing of epoxies are well-established, specific performance data for this compound in this application is not widely documented.

Biochemical Pathway Investigations and Bioactive Precursors

The structural features of this compound suggest its potential for interaction with biological systems and as a precursor for the synthesis of biologically active molecules. smolecule.com

Amines are a common functional group in biologically active compounds, often playing a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors. The presence of two amine groups in this compound allows for multiple points of interaction, potentially through hydrogen bonding or ionic interactions after protonation. smolecule.com The lipophilic cyclohexyl group can also contribute to binding through hydrophobic interactions.

The chemical versatility of this compound makes it an attractive starting point for the synthesis of novel compounds with potential biological activity. smolecule.com By modifying the amine groups or the cyclohexyl ring, a library of derivatives can be generated for screening in various biological assays. For example, acylation or alkylation of the amine groups can lead to a wide range of amides and more complex amines, which are common moieties in drug candidates. nih.gov